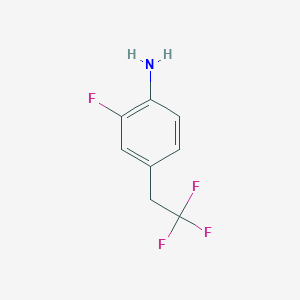
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of both a fluoro group and a trifluoroethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline typically involves the introduction of the fluoro and trifluoroethyl groups onto the aniline ring. One common method involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is largely dependent on its interaction with specific molecular targets. The presence of the fluoro and trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may act as an inhibitor of enzymes involved in metabolic processes or as a modulator of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)aniline: Lacks the fluoro group on the benzene ring.
2-Fluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is unique due to the combination of both fluoro and trifluoroethyl groups, which imparts distinct chemical and physical properties. This dual substitution can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H7F4N |
|---|---|
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
2-fluoro-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-3-5(1-2-7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
Clé InChI |
FETLTTOBFUSCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


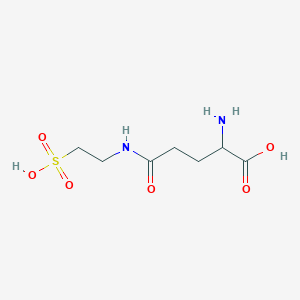
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
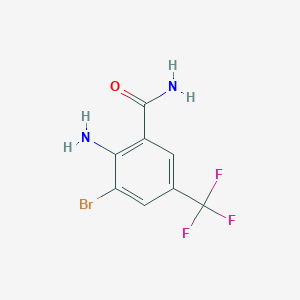
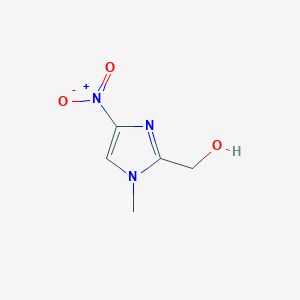
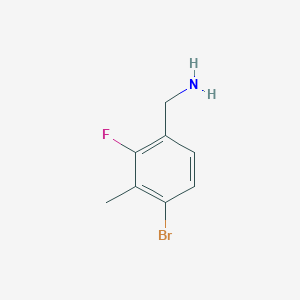
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
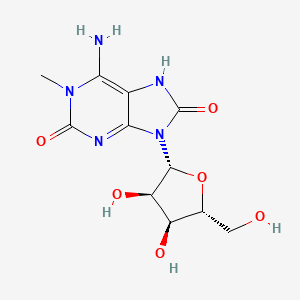
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
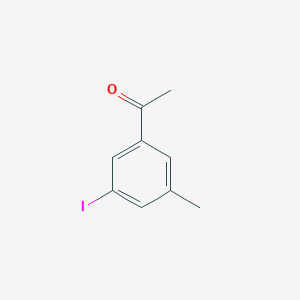
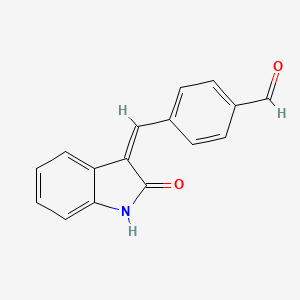
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
